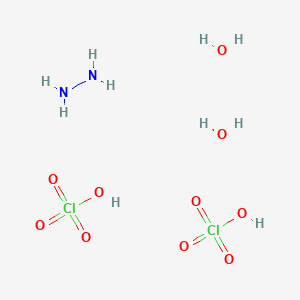

Hydrazine;perchloric acid;dihydrate

Description

Historical Perspectives on Hydrazine (B178648) and Perchlorate (B79767) in High-Energy Chemistry Research

The journey into hydrazinium (B103819) perchlorate chemistry builds upon the independent histories of its constituent parts: hydrazine and perchloric acid. Hydrazine (N₂H₄) was first identified by the German chemist Emil Fischer in 1875. dtic.mil Its potential as a high-energy propellant was recognized in the early 20th century, leading to its use in applications like the German Messerschmitt Me 163 fighter jet during World War II under the name "C-Stoff". dtic.mil The development of the Olin Raschig process in 1907 provided a means for more efficient production, paving the way for its broader use in rocketry and, later, as a monopropellant for satellite trajectory corrections. dtic.milohsu.edu

Perchlorates, salts derived from perchloric acid, have been integral to the field of energetic materials since the 19th century. ohsu.edu Their powerful oxidizing capabilities made them essential components in early explosives and solid rocket propellants. The combination of these two historically significant components—hydrazine as a potent fuel and perchlorate as a powerful oxidizer—led researchers to investigate their salts, such as hydrazinium perchlorate, as even more advanced energetic materials. dtic.milwikipedia.org Studies in the mid-20th century began to characterize the physicochemical and energetic properties of these salts, revealing their high sensitivity and immense power. dtic.mil

Table 1: Key Historical Milestones

| Year | Milestone | Significance |

|---|---|---|

| 1875 | Emil Fischer discovers and names hydrazine. dtic.mil | Laid the foundation for the study of hydrazine and its derivatives. |

| 1887 | Theodor Curtius produces hydrazine sulfate. researchgate.net | Represented a key step towards isolating the pure compound. |

| 1895 | Lobry de Bruyn prepares pure anhydrous hydrazine. dtic.milresearchgate.net | Enabled the study of hydrazine's intrinsic properties. |

| 1907 | Friedrich August Raschig develops the Olin Raschig process. dtic.mil | Allowed for the efficient and economic production of hydrazine. |

Conceptual Framework for Hydrazinium Perchlorate as an Ionic Energetic Material

Hydrazinium perchlorate is classified as an ionic energetic material, a group of compounds composed of distinct cations and anions where one or both ions contribute to the energetic properties of the salt. ohsu.edusciencemadness.org In this case, the hydrazinium cation (N₂H₅⁺) acts as the fuel, while the perchlorate anion (ClO₄⁻) serves as the oxidizer. homescience.net This intimate, salt-like integration of fuel and oxidizer at the molecular level is a key feature of many modern energetic materials, as it allows for highly efficient and rapid energy release upon decomposition.

The fundamental reaction involves the oxidation of the hydrazinium cation by the perchlorate anion, ideally producing simple, gaseous products like nitrogen and water. sciencemadness.org The general equation for the decomposition of anhydrous hydrazinium monoperchlorate is: N₂H₅ClO₄ → N₂ + 2 H₂O + O₂ + HCl sciencemadness.org

This decomposition is highly exothermic and releases a significant volume of gas, which are the defining characteristics of an explosive or propellant. dtic.mil A related compound, hydrazinium diperchlorate (N₂H₆(ClO₄)₂), is even more powerful due to its higher oxygen-to-fuel ratio. dtic.mil However, it is also more acidic and less stable, as one of the perchloric acid molecules is more loosely bonded. dtic.mil This "acidity" is a critical factor in its reactivity and compatibility with other materials, particularly organic binders used in propellant formulations. dtic.mil

Classification and Significance of Hydration States in Hydrazinium Perchlorate Systems (e.g., anhydrous, hemihydrate, dihydrate)

The presence of water molecules within the crystal lattice of hydrazinium perchlorate gives rise to various hydration states, which significantly influence the material's properties. The primary forms include the anhydrous salt, a hemihydrate, and a dihydrate. ohsu.edusciencemadness.org Controlling the hydration state is crucial, as the water content affects density, stability, sensitivity, and energetic performance.

Anhydrous Hydrazinium Monoperchlorate (N₂H₅ClO₄) : This is the water-free form of the salt. It is a white, crystalline solid with a melting point reported around 140.5–143 °C. dtic.milsciencemadness.org It is highly sensitive to friction and shock and decomposes violently upon strong heating. dtic.milsciencemadness.org

Hydrazinium Monoperchlorate Hemihydrate (N₂H₅ClO₄·0.5H₂O) : This hydrate (B1144303) contains one molecule of water for every two molecules of the salt. It is known to melt at a much lower temperature, around 64.5 °C. sciencemadness.org The crystal structure of the hemihydrate has been a subject of detailed study to understand the role of hydrogen bonding. capes.gov.br

The transition between these hydrated forms and the anhydrous salt is dependent on temperature and ambient humidity. Phase equilibrium studies of the hydrazinium perchlorate-water system are essential for determining the stable forms under various conditions, which is critical for safe handling, storage, and processing. acs.org The inclusion of water in the crystal structure generally tends to lower the energetic output per unit mass but can also reduce sensitivity, a common trade-off in the design of energetic materials.

Table 2: Properties of Hydrazinium Monoperchlorate and its Hemihydrate

| Property | Anhydrous (N₂H₅ClO₄) | Hemihydrate (N₂H₅ClO₄·0.5H₂O) |

|---|---|---|

| Formula Molar Mass | 132.504 g/mol nih.gov | 141.51 g/mol |

| Appearance | Colorless/white solid sciencemadness.orghomescience.net | Crystalline solid |

| Melting Point | 140.5-143 °C dtic.milsciencemadness.org | 64.5 °C sciencemadness.org |

| Decomposition | Decomposes violently upon strong heating. sciencemadness.org | Decomposes upon heating. |

| Key Feature | Highly energetic and sensitive. dtic.mil | Lower melting point due to water of hydration. |

Structure

2D Structure

Properties

CAS No. |

73497-82-2 |

|---|---|

Molecular Formula |

Cl2H10N2O10 |

Molecular Weight |

268.99 g/mol |

IUPAC Name |

hydrazine;perchloric acid;dihydrate |

InChI |

InChI=1S/2ClHO4.H4N2.2H2O/c2*2-1(3,4)5;1-2;;/h2*(H,2,3,4,5);1-2H2;2*1H2 |

InChI Key |

KXGLTOOIWPLRBE-UHFFFAOYSA-N |

Canonical SMILES |

NN.O.O.OCl(=O)(=O)=O.OCl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Science of Hydrazinium Perchlorate Dihydrate

Rational Design and Synthesis Approaches for Hydrazinium (B103819) Perchlorate (B79767)

The primary method for synthesizing hydrazinium salts involves the careful reaction of hydrazine (B178648) with an appropriate acid. In the case of hydrazinium perchlorate, this entails the neutralization of hydrazine hydrate (B1144303) with perchloric acid.

Controlled Neutralization Reactions of Hydrazine Hydrate with Perchloric Acid

The synthesis of hydrazinium perchlorate is typically achieved through the direct, controlled neutralization of hydrazine hydrate (N₂H₄·H₂O) with perchloric acid (HClO₄). This acid-base reaction must be carefully managed due to its exothermic nature. sciencemadness.orghomescience.net The reaction stoichiometry dictates the formation of either the monoperchlorate (N₂H₅ClO₄) or the diperchlorate (N₂H₆(ClO₄)₂). For the monoperchlorate, an equimolar solution of hydrazine and perchloric acid is required. sciencemadness.org Some methods suggest using a slight excess of hydrazine to ensure that no unreacted perchloric acid remains, which can lead to a hygroscopic final product. homescience.net The pH of the solution can be monitored and adjusted to a specific value, such as 3.2, to yield a stable stock solution. sciencemadness.org

The concentration of the reactants is a critical parameter. While dilute solutions (e.g., 20% aqueous solutions) can be used to manage the reaction's heat, more concentrated reagents may also be employed, though this increases the handling risks associated with concentrated hydrazine. homescience.netsciencemadness.org One patented method for producing anhydrous hydrazinium diperchlorate involves reacting hydrazine vapors with perchloric acid of at least 70% concentration. google.com

Strategic Control of Hydration during Crystallization (Focus on Dihydrate Formation)

The formation of specific hydrated forms of hydrazinium perchlorate, such as the dihydrate, is dependent on the crystallization conditions. While the hemihydrate (N₂H₅ClO₄·0.5H₂O) is a known form, the dihydrate is less commonly the primary focus in general synthesis literature, which often targets the anhydrous or hemihydrate forms. sciencemadness.orggoogle.comsciencemadness.org

However, the principles of controlling hydration during crystallization are applicable. The amount of water present in the reaction mixture is a key factor. A method for preparing hydrated hydrazinium diperchlorate involves using an excess of perchloric acid, with the water content of the reaction mixture being a critical parameter. google.com By analogy, for the monoperchlorate dihydrate, controlling the water content in the final solution before and during crystallization would be paramount. This can be achieved by adjusting the initial concentrations of the aqueous reactants and by controlling the evaporation process.

Techniques such as adding a substance that forms crystal water, like an inorganic salt, can be used to control the water content in a hydrazine hydrate solution, suggesting that similar principles could be applied to influence the hydration state of the final crystalline product. google.com The temperature of crystallization is another crucial variable. Cooling the reaction solution to a specific temperature, such as 0°C, is a common step to induce precipitation. sciencemadness.org The precise temperature profile during cooling and crystallization would likely influence the selective formation of the dihydrate over other hydrated or anhydrous forms.

Crystal Growth and Polymorphic Control in Hydrazinium Perchlorate Systems

The crystalline form of hydrazinium perchlorate significantly influences its properties. Controlling crystal growth and polymorphism is therefore essential for obtaining the desired material characteristics.

Investigating Parameters for Selective Hydrate Formation (e.g., Dihydrate)

The selective formation of a specific hydrate, such as the dihydrate, requires careful control over several experimental parameters. The primary factor is the water activity in the crystallization medium. This can be manipulated by altering the concentration of the initial aqueous solutions of hydrazine hydrate and perchloric acid.

Solvent composition also plays a critical role. While water is the primary solvent in the neutralization reaction, the addition of a less polar solvent, such as isopropanol, can be used to induce precipitation. sciencemadness.org The ratio of the aqueous solution to the anti-solvent and the temperature at which they are mixed can influence the nucleation and growth of specific crystalline forms.

The rate of evaporation of the solvent is another key parameter. Slow evaporation in a controlled environment can promote the growth of well-defined crystals. homescience.net Conversely, rapid precipitation, such as that induced by quickly adding an anti-solvent, may lead to different crystalline or amorphous forms. The temperature at which evaporation or crystallization occurs is also a critical factor that can be tuned to favor the formation of the dihydrate.

Characterization of Crystalline Forms and Phase Transitions (e.g., low-temperature vs. high-temperature forms of hydrazine perchlorate)

Different crystalline forms, or polymorphs, of a compound can exhibit distinct physical and chemical properties. nih.govresearchgate.net For hydrazinium perchlorate, both anhydrous and hydrated forms exist. The hemihydrate, for instance, has a specific melting point of 64.5 °C. sciencemadness.org

Characterization of these different forms is typically carried out using techniques such as X-ray diffraction (XRD) to determine the crystal structure, and thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to study phase transitions and thermal stability. For example, the crystal structure of hydrazinium perchlorate hemihydrate has been studied in detail. dtic.mil

Phase transitions between different forms can be induced by changes in temperature. Investigating these transitions is crucial for understanding the stability of a particular crystalline form under different conditions. While specific low-temperature and high-temperature forms of the dihydrate are not extensively detailed in the provided context, the existence of polymorphism in related perchlorate salts suggests that such forms could potentially exist for hydrazinium perchlorate dihydrate and would be a subject for further investigation. nih.govresearchgate.net

Advanced Purification and Recrystallization Techniques for Hydrazinium Perchlorate Hydrates

To obtain high-purity hydrazinium perchlorate hydrates suitable for detailed scientific study, advanced purification and recrystallization techniques are necessary.

Initial purification often involves washing the precipitated crystals with a cold solvent in which the salt has low solubility, such as cold isopropanol, to remove residual reactants and impurities. sciencemadness.org Vacuum drying is then employed to remove the washing solvent. sciencemadness.org

Recrystallization is a powerful method for refining the purity and controlling the crystal size of the product. This involves dissolving the crude product in a suitable solvent, or solvent mixture, at an elevated temperature to form a saturated solution, followed by controlled cooling to induce crystallization. For hydrazinium perchlorate, ethanol (B145695) has been noted as a potential recrystallization solvent, as the salt's solubility increases with temperature. sciencemadness.org The choice of solvent is critical; it should dissolve the compound at higher temperatures but have low solubility at lower temperatures to ensure a good yield upon cooling.

Comprehensive Structural Elucidation of Hydrazinium Perchlorate Dihydrate

Single-Crystal X-ray Diffraction Analysis

Detailed Analysis of Molecular Geometry and Conformational States

The geometry of the constituent ions, the hydrazinium (B103819) cation (N₂H₅⁺) and the perchlorate (B79767) anion (ClO₄⁻), dictates the local structure.

Hydrazinium (N₂H₅⁺) Cation: This cation consists of an -NH₂ group and an -NH₃⁺ group linked by a N-N single bond. Studies on various hydrazinium salts, such as hydrazinium iodide, show that the hydrogen atoms are arranged in a staggered conformation to minimize steric hindrance. osti.gov The N-N bond distance in hydrazinium salts is a key parameter, and in the hemihydrate, its precise length was determined through the diffraction study. capes.gov.br

Perchlorate (ClO₄⁻) Anion: The perchlorate anion typically adopts a regular tetrahedral geometry, with the chlorine atom at the center and four oxygen atoms at the vertices. In crystalline environments, minor distortions from ideal tetrahedral symmetry (bond angles of 109.5°) can occur due to interactions with neighboring ions, particularly through hydrogen bonding. cas.org

Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions within the Dihydrate Lattice

The crystal lattice of hydrazinium perchlorate dihydrate is stabilized by an extensive network of hydrogen bonds. The hydrazinium cation is an excellent hydrogen bond donor, with five N-H protons available. The water molecules act as both donors (O-H) and acceptors (lone pairs on oxygen). The oxygen atoms of the perchlorate anion serve as the primary hydrogen bond acceptors.

The resulting network consists of strong N-H···O and O-H···O interactions. These bonds link the cations, anions, and water molecules into a stable three-dimensional framework. researchgate.net The specific connectivity and strength of these bonds in the dihydrate would differ from the hemihydrate due to the higher stoichiometry of water, leading to a more extensive and potentially complex hydrogen-bonding scheme. capes.gov.br

Advanced Powder X-ray Diffraction for Phase Purity and Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials. For hydrazinium perchlorate dihydrate, PXRD serves two main purposes.

First, it is used to confirm the identity and phase purity of a synthesized sample. The diffraction pattern obtained from a pure substance is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). This experimental pattern can be compared to a standard reference pattern from a database or a pattern calculated from single-crystal data to verify that the desired dihydrate phase has been formed and that no other phases, such as the anhydrous or hemihydrate forms, are present as impurities.

Second, PXRD assesses the crystallinity of the material. The presence of sharp, well-defined diffraction peaks is indicative of a well-ordered, crystalline structure. capes.gov.br Conversely, broad, poorly defined peaks would suggest an amorphous or poorly crystalline material.

Spectroscopic Techniques for Structural Probing

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Environmental Effects

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. These methods are highly effective for identifying the functional groups within hydrazinium perchlorate dihydrate and studying the effects of the crystalline environment, such as hydrogen bonding.

The vibrational spectrum of this compound can be understood by considering the contributions from the hydrazinium cation, the perchlorate anion, and the water molecules.

Perchlorate (ClO₄⁻) Anion: As a tetrahedral ion, the perchlorate anion has four fundamental vibrational modes. The most intense and characteristic of these is the asymmetric stretching mode (ν₃), which appears as a strong, broad band in the infrared spectrum around 1100 cm⁻¹. The symmetric stretch (ν₁) is strong in the Raman spectrum.

Hydrazinium (N₂H₅⁺) Cation: This ion has several characteristic vibrations, including N-H stretching modes, which are typically observed in the 3000-3300 cm⁻¹ region. Bending modes of the -NH₂ and -NH₃⁺ groups appear at lower frequencies. In a study of hydrazinium perchlorate hemihydrate, the region around 1100 cm⁻¹ was found to be complex due to the overlap of the perchlorate asymmetric stretch with bending frequencies of the -NH₃⁺ group. Current time information in Houghton County, US.

Water (H₂O) of Hydration: The water molecules in the lattice give rise to O-H stretching bands, typically seen as a broad feature above 3000 cm⁻¹, and an H-O-H bending (scissoring) mode around 1600-1650 cm⁻¹. The positions and shapes of these bands are highly sensitive to the strength and nature of the hydrogen bonding within the crystal.

The table below summarizes the principal vibrational modes. The exact frequencies can shift based on the specific crystalline environment and hydration state.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Primary Activity |

| H₂O | O-H Stretch | 3000 - 3600 | IR, Raman |

| N₂H₅⁺ | N-H Stretch | 3000 - 3300 | IR, Raman |

| H₂O | H-O-H Bend | 1600 - 1650 | IR |

| N₂H₅⁺ | -NH₃⁺ / -NH₂ Bending | 1500 - 1600 | IR, Raman |

| ClO₄⁻ | Asymmetric Stretch (ν₃) | ~1100 | IR |

| N₂H₅⁺ | -NH₃⁺ Bending | ~1100 | IR, Raman |

| ClO₄⁻ | Symmetric Stretch (ν₁) | ~940 | Raman |

| ClO₄⁻ | Bending Modes (ν₂, ν₄) | 460 - 630 | IR, Raman |

Solid-State Nuclear Magnetic Resonance Spectroscopy for Local Atomic Environments

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environments in crystalline and amorphous materials. It provides detailed information on the internuclear distances, coordination numbers, and dynamics of molecules in the solid state. For hydrazinium perchlorate dihydrate, ssNMR, particularly of the ¹H and ¹⁵N nuclei, offers a means to elucidate the structural arrangement and hydrogen-bonding network involving the hydrazinium cation, the perchlorate anion, and the water molecules of hydration.

Detailed research findings from ssNMR studies on hydrazinium perchlorate dihydrate are not extensively available in public literature. However, by examining data from structurally related compounds, such as other hydrated salts and hydrazinium compounds, a comprehensive understanding of the expected spectral features can be constructed.

¹H Solid-State NMR Spectroscopy

In the ¹H ssNMR spectrum of hydrazinium perchlorate dihydrate, distinct resonances are anticipated for the protons of the hydrazinium cation (N₂H₅⁺) and the water of hydration (H₂O). The chemical shifts of these protons are highly sensitive to their local electronic environment and their involvement in hydrogen bonding.

Water of Hydration (H₂O): Protons in water molecules within hydrated inorganic salts typically exhibit chemical shifts in the range of +4.0 to +7.0 ppm. nih.govmdpi.com For hydrated perchlorates, such as magnesium perchlorate, the water proton resonances have been predicted to be in a unique range around +3 ppm. nih.gov The exact chemical shift is influenced by the strength of the hydrogen bonds formed with the perchlorate anions and the hydrazinium cations.

Hydrazinium Cation (N₂H₅⁺): The protons of the hydrazinium cation are expected to be significantly deshielded due to the positive charge on the nitrogen atoms. This would result in resonances appearing at lower fields (higher ppm values) compared to the water protons. The N₂H₅⁺ ion has two distinct sets of protons (-NH₂ and -NH₃⁺ groups in a simplified model), which may or may not be resolved in a solid-state spectrum, depending on the resolution and the dynamics of the cation.

¹⁵N Solid-State NMR Spectroscopy

Nitrogen-15 ssNMR is a particularly insightful technique for studying hydrazinium salts, as it directly probes the nitrogen atoms. rsc.org Although ¹⁵N has a low natural abundance (0.37%), techniques like cross-polarization (CP) from abundant ¹H nuclei can enhance the ¹⁵N signal, making its detection feasible.

The two nitrogen atoms in the hydrazinium cation are chemically inequivalent, and thus, two distinct ¹⁵N resonances are expected. The chemical shifts of these nitrogen atoms provide information about their coordination and bonding environment. In various hydrazinium salts, the ¹⁵N chemical shifts can vary, but they provide a clear fingerprint of the cation's state.

Data Tables

The following table summarizes the expected ¹H and ¹⁵N solid-state NMR chemical shift ranges for hydrazinium perchlorate dihydrate, based on data from analogous compounds.

| Nucleus | Functional Group | Expected Chemical Shift (δ) / ppm | Reference/Analogy |

| ¹H | Water of Hydration (H₂O) | ~ +3.0 to +7.0 | Hydrated magnesium perchlorates and other hydrated salts nih.govmdpi.com |

| ¹H | Hydrazinium (N₂H₅⁺) | > +7.0 | General trends for protonated amines libretexts.org |

| ¹⁵N | Hydrazinium (N₂H₅⁺) | Two distinct resonances | General for hydrazinium salts acs.orgresearchgate.net |

Research Findings from Related Systems

Studies on other hydrated inorganic salts have demonstrated the power of ¹H ssNMR in distinguishing between different water environments, such as structurally bound water and mobile or surface-adsorbed water. nih.gov For instance, in hydrated magnesium sulfate, the structurally bound water protons are observed at +5.0 ppm, while mobile water appears at +4.4 ppm. nih.gov

Furthermore, computational studies using Density Functional Theory (DFT) have become a valuable tool in conjunction with experimental ssNMR. nih.govresearchgate.netasianpubs.org By calculating the NMR shielding tensors for a given crystal structure, it is possible to predict the chemical shifts and aid in the assignment of complex spectra. Such an approach would be highly beneficial in the detailed structural elucidation of hydrazinium perchlorate dihydrate.

Spectroscopic Fingerprinting and Advanced Characterization of Hydrazinium Perchlorate Dihydrate

High-Resolution Infrared Spectroscopy for Vibrational Mode Assignments of Cationic and Anionic Components

High-resolution infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a chemical structure. In the case of hydrazinium (B103819) perchlorate (B79767) hydrates, the IR spectrum is a composite of the absorption bands arising from the hydrazinium (N₂H₅⁺) cation, the perchlorate (ClO₄⁻) anion, and the water molecules of hydration.

Detailed studies, particularly on the closely related hydrazinium perchlorate hemihydrate (N₂H₅ClO₄·0.5H₂O), provide a clear framework for these assignments. cdnsciencepub.com The spectrum reveals distinct regions corresponding to the vibrations of its constituent ions. The perchlorate anion, with Td symmetry, exhibits characteristic vibrational modes, though these can be influenced by the crystal environment. nih.gov The hydrazinium cation, with its lower symmetry, presents a more complex series of bands.

Key vibrational assignments for hydrazinium perchlorate hemihydrate are summarized below. cdnsciencepub.com These assignments are made by comparing the spectrum to those of related compounds like sodium perchlorate, ammonium (B1175870) perchlorate, and hydrazine (B178648) hydrochloride. cdnsciencepub.com

| Frequency (cm⁻¹) | Assignment | Component |

| 3360 | O-H stretching, possibly overlapping with N-H stretching | H₂O, N₂H₅⁺ |

| 1630 | H-N-H deformation | N₂H₅⁺ |

| 1600 | O-H deformation and H-N-H deformation | H₂O, N₂H₅⁺ |

| 1160 - 1040 | Asymmetric stretching (ν₃) | ClO₄⁻ |

| 960 | N-N stretching | N₂H₅⁺ |

| 795 | Vibrational mode of N₂H₅⁺ ion | N₂H₅⁺ |

| 624-628 | Asymmetric deformation (ν₄) (Often beyond measurement range of older instruments) | ClO₄⁻ |

The broad band around 3360 cm⁻¹ is characteristic of the O-H stretching in the water of hydration, while a series of peaks are associated with the N-H stretching vibrations of the hydrazinium cation. cdnsciencepub.com The region from 1600-1630 cm⁻¹ is attributed to the deformation modes of both water (O-H) and the hydrazinium ion (H-N-H). cdnsciencepub.com A well-resolved peak at 960 cm⁻¹ is assigned to the N-N stretching vibration of the N₂H₅⁺ ion, a characteristic feature for hydrazinium salts. cdnsciencepub.comresearchgate.net The strong, broad absorption between 1040 and 1160 cm⁻¹ is due to the asymmetric stretching vibration of the perchlorate anion. cdnsciencepub.com

Raman Spectroscopy for Complementary Vibrational Analysis and Lattice Mode Investigations

Raman spectroscopy serves as a crucial complementary technique to IR spectroscopy. It is particularly effective for observing the symmetric vibrations of non-polar bonds and for probing low-frequency lattice modes, which correspond to the collective motions of ions and molecules in the crystal lattice.

For perchlorate-containing compounds, Raman spectroscopy is highly effective at identifying the vibrational modes of the ClO₄⁻ anion. The symmetric stretching mode (ν₁) of the tetrahedral perchlorate ion is typically very strong in the Raman spectrum but weak or forbidden in the IR spectrum. at.uaias.ac.in This mode appears as an intense band and its position can be sensitive to the crystalline environment and cation interactions. ias.ac.in

In studies of similar organic perchlorate systems, lattice vibrations are observed in the low-frequency region of the Raman spectrum (typically below 200 cm⁻¹). nih.gov These modes provide insight into the crystal structure and intermolecular forces.

| Frequency Region (cm⁻¹) | Assignment | Technique |

| ~3500 | O-H stretching (water of hydration) | Raman researchgate.net |

| ~3000 | N-H and C-H stretching | Raman ias.ac.in |

| ~933 | ClO₄⁻ symmetric stretching (ν₁) | Raman nih.govat.ua |

| 620-630 | ClO₄⁻ asymmetric deformation (ν₄) | Raman & IR nih.gov |

| 460-495 | ClO₄⁻ symmetric deformation (ν₂) | Raman & IR nih.gov |

| < 200 | Lattice vibrational modes | Raman nih.gov |

Analysis of related perchlorate salts shows the most intense Raman band corresponding to the ClO₄⁻ symmetric stretch (ν₁) appears around 933 cm⁻¹. at.ua The other perchlorate deformation modes (ν₂ and ν₄) are also readily observed. nih.gov The high-frequency region shows bands related to water of hydration (~3500 cm⁻¹) and N-H stretching modes of the hydrazinium cation. ias.ac.inresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Purity Assessment

UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule or ion. For hydrazinium perchlorate dihydrate, the technique is primarily used for purity assessment rather than detailed structural elucidation, as neither the hydrazinium cation nor the perchlorate anion has significant chromophores that absorb in the visible region.

The perchlorate anion does not exhibit absorption in the standard UV-Vis range (200-800 nm). The hydrazinium ion also lacks strong electronic transitions in this range. However, UV-Vis spectroscopy can be used to detect impurities. For instance, the presence of certain transition metal ions or organic contaminants would likely result in observable absorption bands. The absorption spectrum of hydrazine itself, when derivatized, shows a maximum around 480 nm, a method used for its quantitative determination. researchgate.net Analysis of similar semi-organic perchlorate crystals shows an absorption edge that allows for the estimation of the optical band gap, which for 2-methylbenzimidazolium perchlorate was found to be approximately 3.9 eV. nih.govmdpi.com For hydrazinium perchlorate, significant absorption is not expected above 200 nm, and a transparent spectrum in this region would be an indicator of high purity.

Thermal Analysis Techniques for Dehydration and Phase Transition Studies

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for studying the thermal stability, dehydration, phase transitions, and decomposition of hydrated salts like hydrazinium perchlorate dihydrate. nd.eduperkinelmer.com These methods measure changes in heat flow (DSC) and mass (TGA) as a function of temperature.

Hydrated forms of hydrazinium perchlorate lose water upon heating. TGA is used to quantify this mass loss, while DSC identifies the endothermic peaks associated with the energy required for dehydration.

Studies on hydrazinium perchlorate hemihydrate (N₂H₅ClO₄·0.5H₂O) show that it undergoes dehydration in a distinct step. cdnsciencepub.com The process begins partially even at room temperature under vacuum and is completed at a temperature of 61 °C. cdnsciencepub.com The anhydrous salt is formed as a result of this process. google.com The TGA curve would show a specific mass loss corresponding to the removal of the water molecules, while the DSC curve would show an endothermic peak at the dehydration temperature. For lithium perchlorate trihydrate, for example, two distinct endothermic peaks are observed in DSC corresponding to the loss of adsorbed and crystal water. bibliotekanauki.pl A similar, potentially multi-step, process would be expected for the dihydrate form.

Following dehydration, further heating of the resulting anhydrous hydrazinium perchlorate leads to melting, followed by decomposition. DSC is particularly useful for observing these events.

For hydrazinium perchlorate, the anhydrous salt melts at approximately 136-143 °C, which is observed as a sharp endothermic peak in the DSC trace. cdnsciencepub.comsciencemadness.org This melting event is immediately followed by the onset of decomposition, which is a highly exothermic process. cdnsciencepub.com The decomposition of hydrazinium perchlorate is complex and can be violent. homescience.net The mechanism is believed to involve the interaction of hydrazine with perchloric acid. dtic.mil The stability of hydrazinium perchlorate is noted to be significantly lower than that of ammonium perchlorate. dtic.mil

| Thermal Event | Approximate Temperature (°C) | Technique | Observation | Reference |

| Dehydration (Hemihydrate) | 61 | TGA/DSC | Mass loss, endothermic peak | cdnsciencepub.com |

| Melting (Anhydrous Salt) | 136 - 143 | DSC | Sharp endothermic peak | cdnsciencepub.comsciencemadness.org |

| Onset of Decomposition (Anhydrous Salt) | >143 | DSC | Strong exothermic peak(s) | cdnsciencepub.com |

The characterization of these pre-decomposition thermal events—dehydration and melting—is critical for understanding the stability limits and handling parameters of the material.

Theoretical and Computational Chemistry Approaches to Hydrazinium Perchlorate Dihydrate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of energetic materials at the molecular level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular properties.

Density Functional Theory (DFT) for Ground State Properties and Vibrational Frequencies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is particularly effective for determining the ground-state properties of molecules and crystals. For a compound like hydrazinium (B103819) perchlorate (B79767) dihydrate, DFT would be used to predict its equilibrium geometry, including bond lengths, bond angles, and the arrangement of the hydrazinium (N₂H₅⁺) and perchlorate (ClO₄⁻) ions with water molecules.

These calculations can also yield crucial information about the electronic properties, such as the distribution of electron density and the molecular electrostatic potential. This helps in understanding the nature of the ionic and hydrogen bonding interactions between the cation, anion, and water molecules, which are critical to the crystal packing and stability.

Furthermore, DFT is used to calculate vibrational frequencies. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the structure of the synthesized compound. Specific vibrational modes, such as the N-H stretches in the hydrazinium ion and the Cl-O stretches in the perchlorate ion, are particularly important as they are sensitive to the local environment and intermolecular interactions.

Table 1: Illustrative DFT-Calculated Ground State Properties for a Hydrazinium-Based Salt (Note: This table is an illustrative example based on typical data for hydrazinium salts and does not represent actual calculated values for hydrazinium perchlorate dihydrate.)

| Property | Calculated Value |

| N-N Bond Length (Å) | 1.45 |

| Average N-H Bond Length (Å) | 1.03 |

| Average Cl-O Bond Length (Å) | 1.44 |

| HOMO-LUMO Gap (eV) | 5.8 |

| Dipole Moment (Debye) | 8.2 |

Ab Initio Methods for High-Accuracy Thermochemical and Kinetic Data

While DFT is powerful, high-accuracy thermochemical and kinetic data often require more computationally intensive ab initio methods. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, leading to more precise calculations of energies.

For hydrazinium perchlorate dihydrate, these methods would be employed to calculate key thermochemical properties such as the heat of formation. The heat of formation is a critical parameter for predicting the energetic performance of the material.

In the context of reactivity, ab initio methods are essential for mapping out reaction potential energy surfaces. This allows for the determination of activation energies for decomposition reactions, providing insight into the thermal stability and the initial steps of decomposition. For instance, the energy barrier for the proton transfer from the hydrazinium cation to the perchlorate anion is a key reaction pathway that can be accurately studied with these high-level methods.

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum chemical calculations focus on individual molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of materials in the condensed phase (i.e., as solids or liquids). MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of the material's properties.

Atomistic Simulations of Crystal Lattices and Hydration Effects

Atomistic simulations of the hydrazinium perchlorate dihydrate crystal lattice would provide insight into its structural stability and mechanical properties. These simulations can predict lattice parameters, density, and the response of the crystal to changes in temperature and pressure.

A crucial aspect for the dihydrate form is understanding the role of the water molecules in the crystal structure. MD simulations can elucidate the hydrogen bonding network between the water molecules, the hydrazinium cations, and the perchlorate anions. The dynamics of the water molecules, including their rotational and translational motion within the lattice, can also be studied. This is important because the loss of water upon heating is often a precursor to thermal decomposition in hydrated energetic materials. A known related compound, hydrazinium perchlorate hemihydrate, has been studied for its crystal structure, which would serve as a valuable reference. capes.gov.br

Reactive Force Field (ReaxFF) Simulations of Initial Decomposition Pathways (general hydrazine (B178648) decomposition)

Standard MD simulations use non-reactive force fields, meaning they cannot model the breaking and forming of chemical bonds. To simulate chemical reactions, reactive force fields like ReaxFF are employed. ReaxFF is parameterized from quantum chemistry data and allows for the simulation of chemical reactions in large systems over longer timescales than is possible with purely quantum methods.

While specific ReaxFF studies on hydrazinium perchlorate dihydrate are not available, the methodology has been applied to the decomposition of hydrazine itself. tandfonline.com In the context of the dihydrate, ReaxFF simulations could model the initial steps of thermal decomposition. This could include the proton transfer from N₂H₅⁺ to ClO₄⁻, the subsequent breakdown of the resulting perchloric acid and hydrazine, and the formation of initial products like water, nitrogen gas, and various radical species. These simulations are invaluable for understanding the complex reaction networks that govern the decomposition of energetic materials.

Reaction Mechanism Elucidation through Computational Kinetics

Table 2: Illustrative Kinetic Parameters for a Hypothetical Decomposition Step (Note: This table is for illustrative purposes to show the type of data generated from computational kinetics and does not represent actual values for hydrazinium perchlorate dihydrate.)

| Reaction Step | Pre-exponential Factor (A) | Activation Energy (Ea) (kJ/mol) |

| N₂H₅⁺ + ClO₄⁻ → N₂H₄ + HClO₄ | 1.2 x 10¹³ s⁻¹ | 150 |

| HClO₄ → •OH + •ClO₃ | 3.5 x 10¹⁴ s⁻¹ | 190 |

| N₂H₄ → 2 •NH₂ | 8.0 x 10¹⁵ s⁻¹ | 250 |

Transition State Theory for Rate Constant Predictions

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to predict the rates of elementary chemical reactions. wikipedia.org The theory is predicated on the idea that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state or activated complex. libretexts.org The rate of the reaction is then determined by the concentration of this activated complex and the frequency at which it decomposes to form the products. libretexts.org

In the context of hydrazinium perchlorate dihydrate, TST can be employed to calculate the rate constants for its decomposition reactions. The process would involve:

Mapping the Potential Energy Surface (PES): The first step is to computationally map the potential energy surface for the decomposition pathways of the hydrazinium perchlorate dihydrate molecule. This surface illustrates the energy of the system as a function of the positions of its atoms.

Locating the Transition State: The transition state corresponds to a saddle point on the PES, representing the maximum energy along the minimum energy path from reactants to products. libretexts.org

Calculating the Rate Constant: Once the transition state is identified and its energy (the activation energy) is determined, the rate constant (k) can be calculated using the Eyring equation, which is a core component of TST. libretexts.org This equation relates the rate constant to the Gibbs free energy of activation.

For a complex material like hydrazinium perchlorate dihydrate, the decomposition is unlikely to be a single-step process. Instead, it would involve a series of elementary reactions, each with its own transition state and rate constant. Theoretical studies on the thermal dissociation of inorganic salts have demonstrated the applicability of TST in understanding their decomposition kinetics. mdpi.com

The presence of water molecules in the dihydrate structure adds a layer of complexity. These water molecules can actively participate in the reaction, potentially lowering the activation energy barriers by acting as proton transfer agents or by stabilizing intermediates through hydrogen bonding. Computational studies on hydrated perchlorate solutions have shown that water molecules form hydrogen bonds with the perchlorate anion, which can influence its reactivity. nih.gov

Table 1: Illustrative Application of Transition State Theory to Hydrazinium Perchlorate Dihydrate Decomposition

| Reaction Step | Reactants | Activated Complex | Products | Theoretical Approach |

| Proton Transfer | N₂H₅⁺ + ClO₄⁻ | [H₂N-H···O-ClO₃]⁻ | N₂H₄ + HClO₄ | Density Functional Theory (DFT) to locate the transition state on the Potential Energy Surface. |

| N-N Bond Scission | N₂H₄ | [H₂N···NH₂]‡ | 2 NH₂ | Calculation of the vibrational frequency of the breaking bond to determine the decomposition frequency. |

| Cl-O Bond Scission | HClO₄ | [HO···ClO₃]‡ | OH + ClO₃ | Use of the Eyring equation to calculate the rate constant from the Gibbs free energy of activation. |

Characterization of Elementary Reaction Steps and Energy Barriers

The decomposition of hydrazinium perchlorate is a multifaceted process that is thought to initiate with a proton transfer from the hydrazinium cation (N₂H₅⁺) to the perchlorate anion (ClO₄⁻), forming hydrazine (N₂H₄) and perchloric acid (HClO₄). dtic.mil Following this initial step, a series of complex redox reactions occur. The presence of water in the dihydrate form can significantly influence these elementary steps.

Computational chemistry, particularly methods like Density Functional Theory (DFT), is instrumental in characterizing these elementary reaction steps and calculating their associated energy barriers. These calculations provide a detailed picture of the reaction mechanism at the electronic level. For instance, studies on the decomposition of ammonium (B1175870) perchlorate, a related energetic material, have utilized DFT to explore the reaction pathways of its decomposition products, HClO₄ and ammonia (B1221849) (NH₃). libretexts.org

The elementary steps in the decomposition of hydrazinium perchlorate dihydrate likely include:

Proton Transfer: As mentioned, the initial step is likely the transfer of a proton. The energy barrier for this step is crucial as it can be the rate-determining step. The water molecules in the dihydrate can facilitate this proton transfer through a Grotthuss-like mechanism, effectively lowering the energy barrier.

Decomposition of Perchloric Acid: Perchloric acid is highly unstable and decomposes to form various oxidizing species. Theoretical studies can elucidate the step-by-step breakdown of HClO₄, identifying the intermediates and transition states.

Oxidation of Hydrazine: The reactive species generated from the decomposition of perchloric acid then oxidize hydrazine. This process involves a series of hydrogen abstraction and bond-breaking steps, leading to the final products of nitrogen gas and water.

The water molecules in the crystal lattice of the dihydrate are not passive spectators. They can form a hydrogen-bonding network that stabilizes the crystal structure but can also participate directly in the decomposition reactions. Theoretical studies on hydrated perchlorate solutions indicate the formation of transitional hydrogen bonds between the perchlorate anion and water molecules, which can affect the anion's stability and reactivity. rsc.org The stability of perchlorate hydrates and their solutions is a subject of theoretical investigation, highlighting the importance of understanding the role of water. researchgate.net

Table 2: Hypothetical Energy Barriers for Decomposition Pathways of Hydrated Hydrazinium Perchlorate

| Decomposition Pathway | Elementary Step | Calculated Energy Barrier (Illustrative) | Computational Method |

| Pathway A: Anhydrous Decomposition | N₂H₅⁺ + ClO₄⁻ → N₂H₄ + HClO₄ | High | DFT |

| HClO₄ → •OH + •ClO₃ | Moderate | DFT | |

| N₂H₄ + •OH → N₂H₃• + H₂O | Low | DFT | |

| Pathway B: Water-Assisted Decomposition | N₂H₅⁺ + ClO₄⁻ + 2H₂O → N₂H₄ + HClO₄(H₂O)₂ | Lower than anhydrous | DFT with explicit water molecules |

| HClO₄(H₂O)₂ → [H₃O]⁺[ClO₄]⁻(H₂O) | Low | Ab Initio Molecular Dynamics | |

| N₂H₄ + •OH(H₂O)n → N₂H₃• + (n+1)H₂O | Very Low | QM/MM Simulations |

Lattice Dynamics and Phonon Dispersion for Understanding Solid-State Phonons

Lattice dynamics is the study of the vibrations of atoms in a crystal lattice. These vibrations, or phonons, are quantized modes of vibration and are fundamental to understanding the solid-state properties of a material, including its thermal conductivity, heat capacity, and stability. For an energetic material like hydrazinium perchlorate dihydrate, understanding the lattice dynamics is crucial for predicting its response to thermal stimuli.

Phonon dispersion curves, which plot the frequency of phonons versus their wave vector, provide a detailed picture of the vibrational modes in a crystal. These curves can be calculated using computational methods such as Density Functional Perturbation Theory (DFPT). The absence of imaginary frequencies in the phonon dispersion curve is a key indicator of the dynamical stability of the crystal structure. researchgate.net

In the context of hydrazinium perchlorate dihydrate, the phonon dispersion would reveal:

Acoustic and Optical Phonons: The dispersion curves would show different branches corresponding to acoustic phonons (where adjacent atoms move in phase) and optical phonons (where adjacent atoms move out of phase). The low-frequency acoustic modes are primarily responsible for heat transport, while the higher-frequency optical modes can be involved in the initial stages of decomposition by coupling with electronic excitations.

Influence of Water Molecules: The water molecules in the dihydrate structure will introduce new vibrational modes, often referred to as librational modes (hindered rotations). These modes can interact with the vibrations of the hydrazinium and perchlorate ions, potentially creating pathways for energy transfer that could trigger decomposition. Studies on hydrated crystals have shown that the degree of hydration can significantly affect phonon relaxation and scattering. aps.org

Structural Complexity and Thermal Conductivity: The complexity of the crystal structure, with multiple ions and water molecules in the unit cell, leads to a more complex phonon dispersion with many optical branches. northwestern.edu This complexity can lead to lower lattice thermal conductivity, as a larger portion of the vibrational energy is carried by slow-moving optical phonons.

By analyzing the phonon dispersion, scientists can identify the specific vibrational modes that are most likely to lead to the breaking of chemical bonds and the initiation of decomposition. This information is invaluable for assessing the thermal stability and safety of this energetic material. The study of phonon dispersion is a powerful tool for understanding the fundamental properties of crystalline materials, from simple semiconductors to complex energetic salts. aps.org

Mechanistic Investigations of Thermal Decomposition of Hydrazinium Perchlorate Systems

Comprehensive Kinetic Studies of Decomposition Processes

The decomposition kinetics of hydrazinium (B103819) perchlorate (B79767) and its hydrates are complex, influenced by various factors. Studies have focused on elucidating the rate-determining steps and the parameters that govern them.

Determination of Kinetic Parameters (Activation Energy, Pre-exponential Factor)

Kinetic analysis of the thermal decomposition of hydrazine (B178648) perchlorate hemihydrate (N₂H₅ClO₄·0.5H₂O) has been conducted to determine key parameters. In the temperature range of 180-280°C, the activation energy for the decomposition was found to be 36.3 kcal/mole. cdnsciencepub.com Thermogravimetric analysis yielded a similar activation energy of 35.8 kcal/mole. cdnsciencepub.com For molten hydrazinium monoperchlorate (HP-1), the activation energy calculated from the constant rates of decomposition in the 140-200°C range was 23.8 kcal/mole. akjournals.com

Kinetic parameters have also been determined for the thermal decomposition of hydrazine in different gaseous environments. Using a nonlinear isoconversional method, the activation energy for hydrazine decomposition in a nitrogen atmosphere was determined to be 47.3 ± 3.1 kJ mol⁻¹, with a natural logarithm of the pre-exponential factor (lnA) of 14.2 ± 0.9. researchgate.net In an oxygen atmosphere, the activation energy was found to be 64.9 ± 8.6 kJ mol⁻¹, with a lnA of 20.7 ± 3.1. researchgate.net

Table 1: Activation Energies for Hydrazinium Perchlorate Decomposition

| Compound | Temperature Range (°C) | Activation Energy (kcal/mole) | Activation Energy (kJ/mole) | Method |

|---|---|---|---|---|

| Hydrazine Perchlorate Hemihydrate | 180-280 | 36.3 | 151.9 | Pressure Measurement |

| Hydrazine Perchlorate Hemihydrate | - | 35.8 | 149.8 | Thermogravimetry |

| Hydrazinium Monoperchlorate (molten) | 140-200 | 23.8 | 99.6 | Constant Rate Measurement |

| Hydrazine (in Nitrogen) | - | 11.3 | 47.3 ± 3.1 | Isoconversional Method |

| Hydrazine (in Oxygen) | - | 15.5 | 64.9 ± 8.6 | Isoconversional Method |

Influence of Heating Rate, Pressure, and Gaseous Environment on Decomposition Kinetics

The kinetics of hydrazine decomposition are significantly affected by external conditions.

Heating Rate: As the heating rate decreases, the temperature at which hydrazine decomposition begins also decreases. acs.org Thermogravimetric curves for hydrazine show different profiles for each heating rate, indicating that the degradation is a kinetic process determined by the heating rate. researchgate.net

Pressure: An increase in pressure generally leads to an increase in the burning rate of liquid hydrazine. nasa.gov Higher pressure also favors the formation of ammonia (B1221849) (NH₃) over nitrogen (N₂) and hydrogen (H₂) during hydrazine decomposition. acs.org

Gaseous Environment: The surrounding atmosphere plays a crucial role. The thermal stability of hydrazine is lowest in an oxygen atmosphere and highest in a nitrogen atmosphere. researchgate.net The presence of an inert atmosphere can suppress sublimation and promote the decomposition of ammonium (B1175870) perchlorate, a related compound. osti.gov Water vapor has been shown to inhibit the gaseous decomposition of hydrazine. dtic.mil

Identification and Quantification of Gaseous and Solid Decomposition Products

The decomposition of hydrazinium perchlorate yields a mixture of gaseous and solid products. At lower temperatures, the decomposition of hydrazine perchlorate hemihydrate can be represented by the equation:

2N₂H₅ClO₄·0.5H₂O → 0.8NH₄ClO₄ + 0.7O₂ + 1.6N₂ + 0.6Cl₂ + 4.4H₂O cdnsciencepub.com

The solid residue at a certain stage of decomposition was identified as ammonium perchlorate through infrared spectra and X-ray powder photographs. cdnsciencepub.com

For molten hydrazinium monoperchlorate, the stoichiometry of the reaction is given as:

20N₂H₅ClO₄ → 13NH₄ClO₄ + 3.5Cl₂ + 2O₂ + 13N₂ + 0.5N₂O + 0.5H₂ + 23.5H₂O akjournals.com

Mass spectrometry has been used to analyze the gaseous products of decomposition in situ. akjournals.com The general decomposition of hydrazine can lead to the formation of ammonia, nitrogen, and hydrogen. wikipedia.org

Table 2: Decomposition Products of Hydrazinium Perchlorate Systems

| Compound | Conditions | Solid Products | Gaseous Products |

|---|---|---|---|

| Hydrazine Perchlorate Hemihydrate | Low Temperature | Ammonium Perchlorate | Oxygen, Nitrogen, Chlorine, Water |

| Hydrazinium Monoperchlorate | Molten State | Ammonium Perchlorate | Chlorine, Oxygen, Nitrogen, Nitrous Oxide, Hydrogen, Water |

| Hydrazine (general) | - | - | Ammonia, Nitrogen, Hydrogen |

Unraveling Complex Reaction Mechanisms and Pathways

The decomposition of hydrazinium perchlorate involves a series of intricate steps, including dissociation and redox reactions.

Initial Decomposition Steps and Formation of Key Intermediates

The initial step in the thermal decomposition of hydrazinium monoperchlorate is believed to be the dissociation of the acid-base complex to produce free perchloric acid. akjournals.com For hydrazine decomposition in general, prominent intermediates observed include N₂H₃, N₂H₂, and NH₂. acs.org The initial decomposition of hydrazine into two NH₂ radicals is a key governing step. researchgate.net Subsequent reactions, such as the reaction of NH₂ with N₂H₄ to form NH₃ and N₂H₃, play a significant role. researchgate.net

Role of Dissociation and Intramolecular Redox Reactions

The decomposition mechanism is often described by an initial reversible proton transfer, leading to dissociation:

RH⁺X⁻ ⇌ R + HX dtic.mil

The dissociated products can then either vaporize or undergo further decomposition. dtic.mil In the case of hydrazinium perchlorate, it is proposed that the interaction of hydrazine or the hydrazinium ion with a molecule of perchloric acid leads to oxidation products and ammonia. dtic.mil The thermal decomposition of diammine silver(I) perchlorate, a related compound, involves a solid-phase quasi-intramolecular redox reaction between the perchlorate anion and the ammonia ligand, suggesting that similar intramolecular redox processes could be at play in hydrazinium perchlorate decomposition. mdpi.com The decomposition of hydrazinium nitrate (B79036) is driven by the decomposition of hydrazine following dissociation. dtic.mil

Heterogeneous and Homogeneous Contributions to Decomposition

Studies on hydrazinium monoperchlorate (HP-1) in the molten state indicate that the decomposition mechanism involves the formation of an associated complex. akjournals.com The decomposition in the solid state, at lower temperatures, is characterized by localized reactions at crystal defects and surfaces. osti.gov The process involves both solid-phase and gas-phase reactions.

The initial step in the low-temperature decomposition of related compounds like ammonium perchlorate is often considered to be proton transfer, which is a solid-phase process. However, for hydrazinium perchlorate, especially in the molten state, the decomposition proceeds through a different mechanism. The decomposition of hydrazine itself is known to be subject to both homogeneous gas-phase reactions and heterogeneous reactions catalyzed by surfaces. nasa.gov This suggests that the decomposition of hydrazinium perchlorate likely involves:

Heterogeneous contributions: These are reactions that occur at the surface of the solid or molten salt, or at the interface with a container or catalyst. The presence of impurities or structural defects in the crystal lattice can act as active sites for decomposition to begin. For related perchlorate salts, the initial decomposition is often localized at these defects. osti.gov

Catalytic Effects on Thermal Decomposition

The rate and mechanism of the thermal decomposition of hydrazinium perchlorate can be significantly altered by the presence of catalysts. Various metal compounds, particularly transition metal oxides, have been investigated for their catalytic effects on the decomposition of perchlorate salts. These catalysts can accelerate the decomposition, lower the decomposition temperature, and alter the composition of the final products. The catalytic activity is often related to the ability of the catalyst to facilitate electron transfer processes. mdpi.com

Investigation of Transition Metal Compounds and Metal Oxides as Catalysts (e.g., copper chromite, copper salts, magnesium oxide)

Extensive research has been conducted on the catalytic activity of various metal compounds on the thermal decomposition of perchlorate-based materials.

Copper Chromite (CuCr₂O₄): Copper chromite is a highly effective and widely studied catalyst for the decomposition of perchlorate salts. researchgate.net It is known to significantly accelerate the burning rate of composite solid propellants that use ammonium perchlorate as an oxidizer. researchgate.netbohrium.com Studies on ammonium perchlorate have shown that copper chromite increases the rate of the high-temperature decomposition. scispace.com When embedded with ammonium perchlorate, it leads to the formation of new chemical species and enhances decomposition reactions. bohrium.com Copper chromite is also used as a catalyst for the decomposition of hydrazine. google.com

Copper Salts: Various copper salts have been shown to have a catalytic effect on the thermal decomposition of ammonium perchlorate, enhancing the rate of the high-temperature reaction. scispace.com

Magnesium Oxide (MgO): Magnesium oxide has been investigated as a catalyst in the thermal decomposition of potassium perchlorate. dtic.mil It also acts as a structural and activating promoter in other catalytic reactions, such as ammonia synthesis, where it stabilizes the active phase of the catalyst. mdpi.comresearchgate.net In the context of perchlorate decomposition, its role is tied to its surface properties and its ability to interact with decomposition intermediates. dtic.mil

The table below summarizes the effects of some transition metal oxides on the decomposition of ammonium perchlorate, which provides insights into their potential effects on hydrazinium perchlorate.

| Catalyst | Key Research Findings on Ammonium Perchlorate Decomposition | Reference |

|---|---|---|

| Copper Chromite (CuCr₂O₄) | Significantly enhances the high-temperature decomposition rate. Leads to the formation of new species like HClO₄, ClO₄, HClO₃, and ClO₃ when embedded with the perchlorate. | bohrium.comscispace.com |

| Nanocrystalline Transition Metal Oxides (e.g., Mn₂O₃) | Shifts the high-temperature decomposition peak to a lower temperature. | epa.gov |

| Cobalt Nanoparticles (Co-NPs) | Lowers the high-temperature decomposition temperature by as much as 133°C and significantly increases the heat release. | rsc.orgscispace.com |

| Magnesium Oxide (MgO) | Investigated for its catalytic effect on potassium perchlorate decomposition. Can act as a structural promoter. | dtic.milmdpi.com |

Mechanistic Understanding of Catalytic Enhancement or Inhibition

The mechanism by which catalysts enhance the thermal decomposition of hydrazinium perchlorate is multifaceted and depends on the nature of the catalyst.

For transition metal oxides , the catalytic effect is often attributed to their ability to exist in multiple oxidation states. mdpi.com This property facilitates electron transfer between the ammonium (or hydrazinium) and perchlorate ions, which is a key step in the redox decomposition process. The catalyst can provide a surface for the adsorption of reactants and lower the activation energy of the rate-determining steps. For instance, in the decomposition of ammonium perchlorate catalyzed by Ti₂CTₓ-MXene, it is suggested that the multivalent titanium atoms provide a pathway for electron transfer from the perchlorate anion to the ammonium cation. mdpi.com

The mechanism for copper chromite catalysis on ammonium perchlorate involves a direct chemical interaction. It has been shown to increase the production of species like ClO₂ which accelerates the decomposition reactions. bohrium.com The catalyst appears to facilitate the breakdown of the perchlorate ion and the subsequent oxidation-reduction reactions.

In the case of hydrazine decomposition on an iridium catalyst , theoretical studies suggest that the process preferentially starts with the cleavage of the N-N bond, followed by dehydrogenation assisted by co-adsorbed amino groups, ultimately leading to the formation of ammonia and nitrogen. rsc.org This provides a model for how metal catalysts can direct the decomposition pathway of the hydrazine moiety in hydrazinium perchlorate.

The general proposed mechanism for catalytic decomposition by metal oxides involves several steps:

Adsorption of the reactants (hydrazinium and perchlorate ions or their initial decomposition products) onto the catalyst surface.

Electron transfer facilitated by the catalyst, often involving the redox couple of the transition metal (e.g., Co²⁺/Co³⁺). researchgate.net

Destabilization and scission of chemical bonds (e.g., N-H, N-N, Cl-O).

Formation of intermediate and final products.

Desorption of the final products from the catalyst surface, regenerating the active sites.

The table below outlines the proposed mechanistic actions of different catalysts.

| Catalyst Type | Proposed Catalytic Mechanism | Reference |

|---|---|---|

| Transition Metal Oxides | Facilitate electron transfer from the perchlorate anion to the cation via multivalent metal ions, accelerating the redox process. | mdpi.com |

| Copper Chromite | Increases the generation of reactive species like ClO₂, enhancing subsurface decomposition reactions. | bohrium.com |

| Iridium (on Hydrazine) | Preferentially initiates N-N bond scission, followed by dehydrogenation, leading to ammonia and nitrogen. | rsc.org |

| Cobalt Nanoparticles | High catalytic activity from well-dispersed nanoparticles and synergistic effects with the support material to increase heat release. | rsc.orgscispace.com |

Advanced Applications and Future Research Trajectories of Hydrazinium Perchlorate

Hydrazinium (B103819) Perchlorate (B79767) as a Component in Advanced Oxidizer Systems

Hydrazinium perchlorate is a compound of significant interest as a high-performance oxidizer, particularly for applications in solid rocket motors. google.com Its high density of 1.939 g/cm³ and the fact that its nitrogen and hydrogen components contribute to a lower average molecular weight of exhaust products are factors that can lead to a high specific impulse in rocketry. google.com The compound is part of a broader class of perchlorate-based oxidizers, which are fundamental to propellant formulations. wikipedia.org For instance, perchloric acid is a primary precursor in the production of ammonium (B1175870) perchlorate, a crucial component in rocket fuel. wikipedia.orgquora.com

Research into advanced solid propellant formulations has extensively studied materials like hydrazinium diperchlorate (HP-2). dtic.mil Studies have focused on the chemical interactions and compatibility of HP-2 with various propellant ingredients, including binders and fuels. dtic.mil This research is critical for understanding the long-term stability and performance of propellants. The oxidative nature of HP-2 becomes a significant factor in the aging behavior of propellants, with studies showing it can react with organic substrates over extended periods. dtic.mil The pursuit of more sustainable and high-performing propellants continues to drive research into perchlorate-free alternatives, leveraging strategies like ionic cocrystallization to enhance the properties of other oxidizing salts to match or exceed the performance of traditional perchlorate systems. nih.govacs.orgrsc.org

Integration into Coordination Chemistry for Novel Material Synthesis

The hydrazinium cation and perchlorate anion are key components in the burgeoning field of coordination chemistry, where they are used to construct new energetic materials with unique structural and functional properties.

A significant area of research involves the synthesis of energetic coordination compounds by combining metal salts with hydrazine (B178648) and perchlorate anions. nih.gov Complexes such as nickel hydrazine perchlorate (NHP) and cobalt hydrazine perchlorate (CHP) are notable examples of these powerful primary explosives. osti.gov

These materials are synthesized by reacting the corresponding metal perchlorate with hydrazine hydrate (B1144303). osti.govicm.edu.pl For example, nickel(II) perchlorate hexahydrate dissolved in water reacts with hydrazine hydrate to form purple crystals of NHP. osti.gov The resulting complexes are coordination polymers, where hydrazine molecules act as ligands, bridging adjacent metal centers. osti.gov The crystal structures of NHP and CHP feature a linear polymeric motif with bridging hydrazine ligands, a significant finding in fundamental inorganic structure determination. osti.gov

The properties of these complexes are a subject of intense study. They are generally insoluble in water and organic solvents. sciencemadness.org The metal-nitrogen bond lengths in these structures are consistent with typical coordination compounds, with Co-N bonds being slightly longer than Ni-N bonds. osti.gov The development of these metal-hydrazine-perchlorate systems represents a synergy between high-density metal components and gas-producing organic ligands, leading to materials with high energy densities. osti.gov

Table 1: Synthesis and Structural Data of Selected Metal-Hydrazine Perchlorate Complexes

| Compound Name | Precursors | Key Structural Feature | Reference |

|---|---|---|---|

| Nickel Hydrazine Perchlorate (NHP) | Nickel(II) perchlorate-hexahydrate, Hydrazine hydrate | Linear polymeric motif with bridging hydrazine ligands | osti.gov |

| Cobalt Hydrazine Perchlorate (CHP) | Cobalt(II) perchlorate, Hydrazine hydrate | Linear polymeric motif with bridging hydrazine ligands | osti.govicm.edu.pl |

Energetic Metal-Organic Frameworks (EMOFs) represent a class of materials where energetic ligands are incorporated into a porous, crystalline structure. While research on EMOFs containing perchlorate is still developing, related studies provide a strong foundation. For example, nickel hydrazine nitrate (B79036) is considered a prominent energetic MOF, suggesting that its perchlorate analog would exhibit similar or enhanced energetic properties. researchgate.net

The core principle of EMOFs is to combine the structural versatility of MOFs with the high energy of specific chemical groups. researchgate.net Research has shown that MOFs can have a significant catalytic effect on the thermal decomposition of oxidizers like ammonium perchlorate (AP). tandfonline.com The introduction of MOFs synthesized from metal cations such as Co(II), Mn(II), and Cu(II) with energetic ligands can alter the decomposition pathways of AP, which is attributed to a synergistic effect between the metal nodes and the energetic ligands. tandfonline.com This catalytic activity is crucial for improving the combustion behavior of propellants. Future exploration in this area will likely focus on directly incorporating perchlorate anions into the framework structure or as counter-ions to create novel EMOFs with tailored energetic characteristics.

Research on Modified Hydrazinium Perchlorate Architectures for Specific Functions

To enhance performance and stability, researchers are exploring modifications to the fundamental structure of hydrazinium-based energetic materials. One promising strategy is the creation of ionic cocrystals. This approach has been successfully applied to develop perchlorate-free oxidizers by cocrystallizing salts like ammonium nitrate (AN) with energetic coformers. nih.govacs.org For example, cocrystallizing AN with 5,5'-dinitro-2H,2H'-3,3''-bi-1,2,4-triazole (DNBT) stabilizes AN's problematic phase transitions. nih.gov This principle could theoretically be applied to hydrazinium perchlorate to create new crystalline structures with improved properties.

Another avenue of research involves modifying the ligand environment in related energetic coordination compounds. The choice of ligands, such as substituting hydrazine with other aliphatic amines like 1,3-diaminopropane, can alter the energetic performance and sensitivity of the resulting perchlorate-containing complexes. nih.gov This demonstrates that targeted architectural changes at the molecular level can lead to materials designed for specific functions.

Synergistic Research with Other High-Energy-Density Materials

The performance of hydrazinium perchlorate is often evaluated in conjunction with other high-energy-density materials (HEDMs), particularly in propellant and explosive formulations. The compatibility of hydrazinium diperchlorate (HP-2) with other propellant components, such as polymeric binders, is a critical area of study to ensure the stability and reliability of the final product. dtic.mil

Theoretical Contributions to Design Principles for New Hydrazinium-Based Energetic Materials

Theoretical and computational chemistry plays a vital role in guiding the synthesis of new energetic materials. Density Functional Theory (DFT) and other high-level computational methods are used to predict the properties and performance of novel compounds before their synthesis, saving time and resources. researchgate.netnanochemres.org

For new hydrazinium-based materials, theoretical studies can explore the relationship between molecular structure and optoelectronic characteristics, such as the HOMO-LUMO energy gap, which can be correlated with reactivity and stability. nanochemres.org Computational analysis has been used to understand the structures of materials like cobalt and nickel hydrazine perchlorate. osti.gov Theoretical models are also applied to predict detonation performance, helping to screen potential candidates and establish design principles for new materials with unusual elemental compositions. researchgate.net These theoretical contributions are essential for the rational design of the next generation of hydrazinium-based energetic materials with enhanced performance and specific functionalities.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Hydrazinium Perchlorate |

| Hydrazinium Diperchlorate |

| Ammonium Perchlorate |

| Perchloric Acid |

| Nickel Hydrazine Perchlorate |

| Cobalt Hydrazine Perchlorate |

| Magnesium Hydrazine Perchlorate |

| Nickel Hydrazine Nitrate |

| Ammonium Nitrate |

| 5,5'-dinitro-2H,2H'-3,3''-bi-1,2,4-triazole |

| 1,3-diaminopropane |

| RDX |

| TNT |

Q & A

Basic Research Questions

Q. What is the optimal methodology for synthesizing hydrazinium perchlorate dihydrate (N₂H₅ClO₄·2H₂O) while ensuring purity and stability?

- Method : React stoichiometric amounts of 20% hydrazine hydrate and 20% perchloric acid under controlled cooling (5°C). Maintain a slight excess of hydrazine to avoid hygroscopic residues. Crystallize the product twice from 50% perchloric acid and dry at 80°C under vacuum for 18 hours. Excess perchloric acid leads to poor crystal formation, while excess hydrazine evaporates harmlessly .

- Key Data :

| Parameter | Value |

|---|---|

| Reaction Temp. | 5°C |

| Drying Temp. | 80°C |

| Yield Purity | >95% (via recrystallization) |

Q. What safety protocols are critical when handling hydrazine and perchloric acid in dihydrate synthesis?

- Method :

- Use fume hoods with washdown systems for perchloric acid to prevent explosive perchlorate deposits .

- Avoid concentrations >70% for perchloric acid (risk of explosive oxidation) .

- Hydrazine solutions >20% require vapor exposure controls (carcinogenic) .

- Key Precautions :

- Neutralize spills with ice-cold dilute NaOH for hydrazine and sodium bicarbonate for perchloric acid .

Advanced Research Questions

Q. How do the kinetic parameters of hydrazine oxidation in perchloric acid catalyzed by Mo(VI) inform reaction mechanism design?

- Method : The reaction is zero-order in hydrazine and first-order in perchloric acid, with an activation energy of 19 kcal/mol. Use stopped-flow spectrophotometry to monitor ammonium perchlorate formation. Mo(VI) acts as a redox mediator, accelerating electron transfer without being consumed .

- Key Data :

| Parameter | Value |

|---|---|

| Rate Law | Rate = k[HClO₄] |

| Eₐ | 19 kcal/mol |

| Products | NH₄ClO₄, N₂, H₂, Cl⁻ |

Q. How do hydrate forms (e.g., monohydrate vs. dihydrate) influence the stability and reactivity of hydrazinium perchlorate?

- Method : Thermogravimetric analysis (TGA) shows dihydrate (N₂H₅ClO₄·2H₂O) loses water at 80–120°C, while the anhydrous form decomposes explosively above 200°C. Dihydrate’s crystalline lattice stabilizes the perchlorate ion, reducing sensitivity to friction. Compare hygroscopicity via dynamic vapor sorption (DVS): monohydrate absorbs moisture faster than dihydrate .

- Key Data :

| Hydrate Form | Decomposition Temp. | Hygroscopicity (g H₂O/g sample) |

|---|---|---|

| Monohydrate | 150°C | 0.12 |

| Dihydrate | 200°C | 0.08 |

Q. What advanced chromatographic techniques enable simultaneous quantification of nucleotides and metabolites in perchloric acid cell extracts?

- Method : Use ion-pairing HPLC with tetrabutylammonium hydroxide (TBAH) buffer (pH 7.0 to 5.5 gradient) on a C-18 column. Deproteinize samples with 8% perchloric acid, neutralize with KOH, and resolve 38 metabolites (e.g., ATP, GTP, cAMP) in a single run. Validate with spiked recovery tests (95–102%) .

- Key Parameters :

| Column | Buffer A (10 mM TBAH) → Buffer B (2.8 mM TBAH + 30% MeOH) |

| Detection | UV at 254 nm |

| LOD | 0.1–0.5 µM |

Methodological Challenges and Solutions

Q. How can researchers mitigate contradictions in reported decomposition pathways of hydrazine-perchloric acid systems?

- Analysis : Discrepancies arise from varying acid concentrations and hydration states. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.